molecular formula C31H43BrO4 B14084160 Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate

Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate

Cat. No.: B14084160
M. Wt: 559.6 g/mol
InChI Key: KZWGKXWGLNPADN-MZQDCCLHSA-N
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Description

Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers, bromine substitution, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic core, bromination, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or DNA. Its bromine substituent could be used as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. Its polycyclic structure may interact with various biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings. Its stability and unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine substituent and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-chloro-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate
  • Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-fluoro-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate

Uniqueness

The uniqueness of the compound lies in its bromine substituent, which imparts distinct chemical and physical properties. Compared to its chloro and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C31H43BrO4

Molecular Weight

559.6 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

InChI

InChI=1S/C31H43BrO4/c1-26(2)11-13-31(25(35)36-8)14-12-30(7)23(18(31)16-26)20(33)15-22-28(5)17-19(32)24(34)27(3,4)21(28)9-10-29(22,30)6/h15,17-18,21,23H,9-14,16H2,1-8H3/t18-,21-,23?,28-,29+,30+,31-/m0/s1

InChI Key

KZWGKXWGLNPADN-MZQDCCLHSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3C1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)Br)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)Br)C)C)C)C(=O)OC)C

Origin of Product

United States

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